Cas no 920954-84-3 (2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide)

2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide is a specialized organic compound featuring a cyclopentabthiophene core functionalized with a sulfamoylbenzamido group and a carboxamide moiety. Its molecular structure suggests potential utility in pharmaceutical or agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both sulfonamide and carboxamide functional groups may confer selective binding properties, making it valuable for drug discovery targeting enzymes or receptors. The ethylphenyl substitution on the sulfamoyl group enhances lipophilicity, potentially improving membrane permeability. This compound is suited for research in medicinal chemistry, where precise structural modifications are critical for optimizing biological activity and pharmacokinetic properties.
2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide structure
920954-84-3 structure
Product Name:2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide
CAS No:920954-84-3
MF:C23H23N3O4S2
MW:469.576422929764
CID:6368270
PubChem ID:16319520
Update Time:2025-10-30

2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide
    • 2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
    • 4H-Cyclopenta[b]thiophene-3-carboxamide, 2-[[4-[(ethylphenylamino)sulfonyl]benzoyl]amino]-5,6-dihydro-
    • HMS3522M21
    • AKOS001277554
    • F1302-0246
    • 2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
    • Z27360926
    • 920954-84-3
    • Inchi: 1S/C23H23N3O4S2/c1-2-26(16-7-4-3-5-8-16)32(29,30)17-13-11-15(12-14-17)22(28)25-23-20(21(24)27)18-9-6-10-19(18)31-23/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H2,24,27)(H,25,28)
    • InChI Key: KXDLTHHCTXJBJH-UHFFFAOYSA-N
    • SMILES: C12CCCC=1C(C(N)=O)=C(NC(=O)C1=CC=C(S(N(CC)C3=CC=CC=C3)(=O)=O)C=C1)S2

Computed Properties

  • Exact Mass: 469.11299857g/mol
  • Monoisotopic Mass: 469.11299857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 786
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 146Ų

Experimental Properties

  • Density: 1.424±0.06 g/cm3(Predicted)
  • pka: 11.70±0.20(Predicted)

2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide Pricemore >>

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2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide Related Literature

Additional information on 2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide

Professional Introduction to Compound with CAS No. 920954-84-3 and Product Name: 2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide

The compound with the CAS number 920954-84-3 and the product name 2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural diversity. The unique combination of benzamido, sulfamoyl, and cyclopentabthiophene moieties in its structure imparts distinct chemical properties that make it a promising candidate for further research and development.

Recent studies in medicinal chemistry have highlighted the importance of cyclopentabthiophene derivatives in the design of novel therapeutic agents. These compounds exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the 4-ethyl(phenyl)sulfamoyl group in the molecule suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating disease pathways. This moiety is known to enhance binding affinity and selectivity, making it an attractive feature for drug design.

The benzamido group is another key feature of this compound that contributes to its pharmacological potential. Benzamido derivatives have been extensively studied for their role in various biological processes, including pain relief, neuroprotection, and anti-inflammatory effects. The incorporation of this group into the cyclopentabthiophene core may lead to novel mechanisms of action that could be exploited for therapeutic purposes. Additionally, the 3-carboxamide functionality at the terminal position of the molecule further enhances its versatility, allowing for further chemical modifications and derivatization.

One of the most exciting aspects of this compound is its potential application in the treatment of complex diseases. Current research indicates that molecules with similar structural motifs may interact with multiple targets within biological pathways, leading to synergistic effects that could improve treatment outcomes. For instance, studies have shown that cyclopentabthiophene derivatives can modulate signaling pathways involved in cancer progression by inhibiting key enzymes and transcription factors. The 2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide compound may offer a new approach to targeting these pathways by leveraging its unique structural features.

Another area of interest is the potential use of this compound in drug discovery programs aimed at identifying new therapeutic agents. The structural complexity of this molecule provides a rich scaffold for medicinal chemists to explore various chemical space dimensions. By systematically modifying different parts of the molecule, researchers can optimize its pharmacological properties and develop more effective drugs. The sulfamoyl group, in particular, has been shown to enhance solubility and bioavailability, which are critical factors for drug development.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations are employed to construct the complex cyclopentabthiophene core. These methods not only provide efficient routes to the target molecule but also allow for precise control over its stereochemistry. This level of synthetic control is essential for producing compounds with desired biological activities.

In conclusion, the compound with CAS number 920954-84-3 and product name 2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further research and development in various therapeutic areas. The combination of benzamido, sulfamoyl, and cyclopentabthiophene moieties provides a rich scaffold for medicinal chemists to explore new drug candidates. As research continues to uncover the full potential of this compound, it is likely to play an important role in future drug discovery efforts.

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